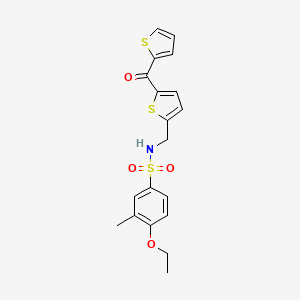
4-Ethoxy-3-methyl-N-((5-(Thiophen-2-carbonyl)thiophen-2-yl)methyl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-3-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19NO4S3 and its molecular weight is 421.54. The purity is usually 95%.
BenchChem offers high-quality 4-ethoxy-3-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxy-3-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese: Pinacol-Boronsäureester
Pinacol-Boronsäureester sind wertvolle Bausteine in der organischen Synthese. Während es viele Verfahren zur Funktionalisierung der Deboronierung von Alkylboronsäureestern gibt, ist die Protodeboronierung weniger erforscht. Neuere Forschungsergebnisse berichten jedoch über die katalytische Protodeboronierung von 1°, 2° und 3° Alkylboronsäureestern unter Verwendung eines radikalischen Ansatzes . Diese Methode ermöglicht die formale anti-Markovnikov-Hydromethylierung von Alkenen, eine Transformation, die bisher unbekannt war. Die Stabilität von Pinacol-Boronsäureestern macht sie attraktiv für chemische Transformationen, bei denen die Bor-Einheit im Produkt verbleibt .
Hydromethylierung von Alkenen
Die katalytische Protodeboronierung von Alkylboronsäureestern ermöglicht die Hydromethylierung von Alkenen. Diese Transformation folgt einem radikalischen Ansatz und verläuft über eine Matteson-CH₂-Homologisierung. Durch die Anwendung dieser Sequenz haben Forscher die formale anti-Markovnikov-Alken-Hydromethylierung erreicht und damit die synthetische Nutzbarkeit der Verbindung gezeigt .
Totalsynthese von Naturprodukten
Die Protodeboronierung von Pinacol-Boronsäureestern wurde bei der formalen Totalsynthese mehrerer Naturstoffe eingesetzt. Insbesondere spielte sie eine Rolle bei der Synthese von δ-®-Conicein und Indollizidin 209B .
Therapeutische Anwendungen
Obwohl spezifische Studien zu dieser Verbindung begrenzt sind, deuten ihre strukturellen Merkmale auf potenzielle therapeutische Anwendungen hin. Thiophenderivate haben antimikrobielle Aktivität gezeigt und sind daher interessante Kandidaten für die Medikamentenentwicklung . Weitere Untersuchungen sind erforderlich, um ihre pharmakologischen Eigenschaften zu untersuchen.
Biologische Aktivität
Obwohl direkte Daten zur biologischen Aktivität dieser Verbindung rar sind, könnte ihre einzigartige Struktur zu Wechselwirkungen mit biologischen Zielstrukturen beitragen. Forscher haben verschiedene Thiophenderivate synthetisiert, von denen einige eine inhibitorische Wirkung gegen Bakterien und andere Organismen zeigen . Die Untersuchung seines Potenzials als antimikrobielles Mittel könnte sich lohnen.
Chemische Biologie und darüber hinaus
Aufgrund des Vorhandenseins sowohl von Thiophen- als auch von Sulfonamidgruppen könnte diese Verbindung Anwendungen in der chemischen Biologie, Materialwissenschaft oder Katalyse finden. Die Erforschung seiner Reaktivität und Wechselwirkungen mit anderen Molekülen könnte neue Verwendungsmöglichkeiten aufdecken.
Zusammenfassend lässt sich sagen, dass 4-Ethoxy-3-methyl-N-((5-(Thiophen-2-carbonyl)thiophen-2-yl)methyl)benzolsulfonamid vielversprechend in verschiedenen Bereichen ist, von der organischen Synthese bis hin zu potenziellen therapeutischen Anwendungen. Weitere Forschung wird zusätzliche Anwendungen aufdecken und Aufschluss über sein volles Potenzial geben. 🌟
Eigenschaften
IUPAC Name |
4-ethoxy-3-methyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S3/c1-3-24-16-8-7-15(11-13(16)2)27(22,23)20-12-14-6-9-18(26-14)19(21)17-5-4-10-25-17/h4-11,20H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSWAXLMDDEZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

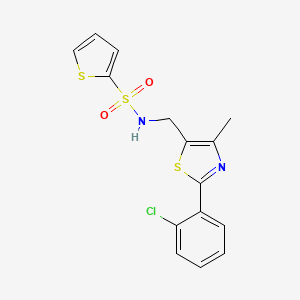

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2563673.png)
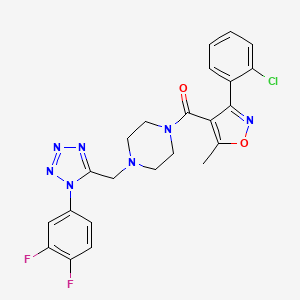
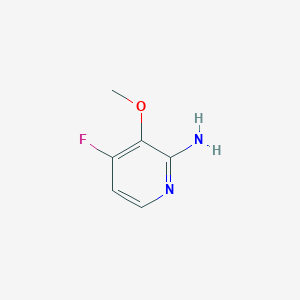
![3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2563678.png)
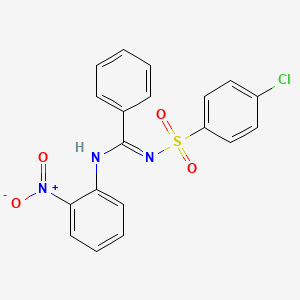
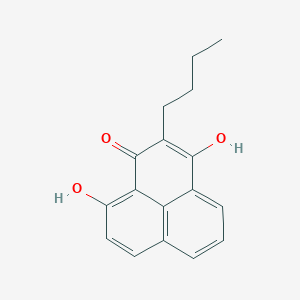
![6-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2563684.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(4-fluorophenyl)butanamide](/img/structure/B2563686.png)
![1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2563688.png)
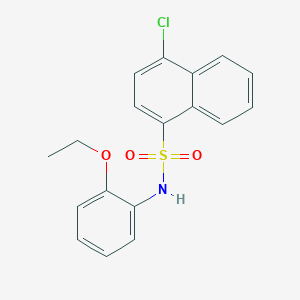
![methyl 3-[4-(pyrrolidine-1-sulfonyl)benzamido]-1-benzothiophene-2-carboxylate](/img/structure/B2563692.png)
